tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate
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Description
The compound “tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate” is a complex organic molecule. It contains a tert-butyl group, which is a bulky substituent often used in organic synthesis . The compound also contains an amino group and a phenylmethoxy group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as palladium-catalyzed cross-coupling reactions . The tert-butyl group could potentially be introduced using a reagent like di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a pyridine ring. The tert-butyl group is known to be sterically bulky, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amino group, the phenylmethoxy group, and the pyridine ring. The tert-butyl group could also play a role due to its steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of neuroexcitants and analogues. For instance, an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) was synthesized using a similar tert-butyl-based compound. This process highlights the role of such compounds in creating specific enantiomers of neuroactive substances (Pajouhesh et al., 2000).
Organometallic Chemistry
In the field of medicinal organometallic chemistry, these compounds have been used to create complex structures with organometallic moieties. They serve as isosteric substitutes for organic drug candidates, demonstrating their versatility in synthesizing bioorganometallics based on naturally occurring antibiotic structures (Patra et al., 2012).
Crystal Structure Analysis
Tert-butyl-based compounds similar to the one have been analyzed for their molecular and crystal structures. These studies provide insights into the conformation-stabilizing function of weak intermolecular bonding, crucial for understanding the behavior of these compounds in various states (Kozioł et al., 2001).
Intermediate in Synthesis Routes
They play a significant role as intermediates in the synthesis of complex molecules. For example, a tert-butyl-based compound was a key intermediate in the synthesis of an mTOR targeted PROTAC molecule, showcasing its importance in the synthesis of targeted therapeutic agents (Zhang et al., 2022).
Antibacterial Activity
Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. Specifically, certain configurations have shown excellent antibacterial activity against a range of bacteria, underlining their potential in developing new antimicrobial agents (Zhang et al., 2011).
Ligand Synthesis
These compounds are used in the synthesis of ligands for asymmetric reactions. This demonstrates their role in producing chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific biological activities (Emmerson et al., 2005).
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFBAAMVQNXNL-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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